molecular formula C4H4MgO6 B8633121 Unii-6GB0J700TG CAS No. 1470-81-1

Unii-6GB0J700TG

Cat. No.: B8633121
CAS No.: 1470-81-1
M. Wt: 172.38 g/mol
InChI Key: MUZDLCBWNVUYIR-ZVGUSBNCSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-6GB0J700TG is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) through the Global Substance Registration System (GSRS) to unambiguously identify a specific substance relevant to medicine and translational research . UNIIs are critical for regulatory compliance, pharmacovigilance, and scientific communication, as they provide a standardized identifier for substances regardless of trade names, manufacturing processes, or impurity profiles.

Properties

CAS No.

1470-81-1

Molecular Formula

C4H4MgO6

Molecular Weight

172.38 g/mol

IUPAC Name

magnesium;(2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.Mg/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1

InChI Key

MUZDLCBWNVUYIR-ZVGUSBNCSA-L

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Mg+2]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mg+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of UNII-6GB0J700TG with structurally or functionally analogous compounds requires adherence to regulatory and analytical frameworks outlined in the evidence. Below is a structured approach to such a comparison, incorporating methodologies and parameters from the provided sources:

Structural Similarity

  • Key Parameters : Molecular formula, functional groups, stereochemistry, and purity profiles.
  • Example Comparison :
    If this compound were hypothetically related to CAS 1761-61-1 (C₇H₅BrO₂), structural analogs might include brominated aromatic compounds such as 4-bromobenzoic acid (CAS 623-04-1) or 3-bromo-2-naphthoic acid (CAS 20717-82-8). These share a bromine substituent and carboxylic acid group, influencing reactivity and solubility .
Parameter This compound 4-Bromobenzoic Acid (CAS 623-04-1) 3-Bromo-2-Naphthoic Acid (CAS 20717-82-8)
Molecular Formula Not Available C₇H₅BrO₂ C₁₁H₇BrO₂
Molecular Weight Not Available 201.02 g/mol 251.08 g/mol
Solubility (Water) Not Available 0.687 mg/mL 0.12 mg/mL (estimated)
Log S (ESOL) Not Available -2.47 -3.12 (predicted)
Hazard Statements Not Available H302 (Harmful if swallowed) H318 (Causes eye damage)

Functional Similarity

Functional analogs are identified based on shared applications (e.g., antimicrobial activity, catalytic properties). For example:

  • Catalytic Applications : If this compound is a catalyst (e.g., analogous to A-FGO catalyst in ), comparisons would focus on reaction efficiency, recyclability, and green chemistry metrics.
  • Pharmaceutical Use : If used in drug formulations (e.g., Jianwei Xiaoshi Tablets in ), comparisons might involve bioavailability, impurity profiles, and stability against reference standards .

Analytical and Regulatory Comparisons

  • Purity and Impurity Profiles : As per and , impurity limits for this compound should align with International Council for Harmonisation (ICH) guidelines and pharmacopeial standards (e.g., USP, EP). For example, a hypothetical impurity in this compound might be controlled at ≤0.15%, comparable to thresholds for related compounds .
  • Stability Data : Accelerated stability studies (40°C/75% RH for 6 months) and long-term storage conditions (25°C/60% RH) should be benchmarked against analogs to justify shelf-life claims .

Research Findings and Data Interpretation

  • Synthesis Efficiency : If synthesized via green chemistry methods (e.g., using ionic liquids or recyclable catalysts as in ), this compound’s yield and environmental impact could be compared to traditional routes. For instance, a 98% yield using A-FGO catalyst exceeds conventional methods (70–85%).
  • Pharmacological Data : While specific IC₅₀/EC₅₀ values for this compound are unavailable, and emphasize the need for dose-response studies and statistical validation against reference drugs.

Limitations and Knowledge Gaps

The absence of explicit structural, pharmacological, or regulatory data for this compound in the provided evidence necessitates caution. Future studies should:

Retrieve full substance details from the GSRS database .

Conduct head-to-head comparisons using UPLC-Q-Orbitrap MS for impurity profiling .

Validate bioequivalence per FDA guidelines if used in generic drugs .

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